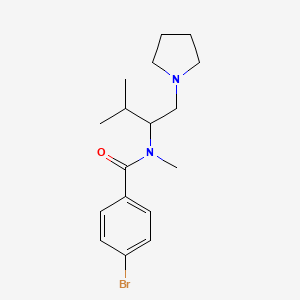
9H-fluoren-9-ylmethyl 4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a fluorenylmethyl group attached to an oxazolidine ring, which is further substituted with an amino and oxoethyl group. The stereochemistry of the compound is specified by the (S)-configuration, indicating its chiral nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazolidine ring, introduction of the fluorenylmethyl group, and subsequent functionalization with the amino and oxoethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical assays.
Industry: It may find use in the development of new materials, such as polymers or advanced composites, due to its structural properties.
Mechanism of Action
The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzymatic activity, alteration of signal transduction pathways, or other biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate include other fluorenylmethyl derivatives and oxazolidine-based compounds. Examples include:
- (S)-(9H-Fluoren-9-yl)methyl 4-(2-hydroxyethyl)-2,5-dioxooxazolidine-3-carboxylate
- (S)-(9H-Fluoren-9-yl)methyl 4-(2-methylamino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate
Uniqueness
The uniqueness of (S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16N2O6 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C20H16N2O6/c21-17(23)9-16-18(24)28-20(26)22(16)19(25)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,21,23) |
InChI Key |
XPVFVXZXKWHSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C(C(=O)OC4=O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12067008.png)

![Sodium;2-[4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B12067020.png)





![4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid](/img/structure/B12067049.png)
![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)

